molecular formula C19H13NO4 B578274 4,4'-(Pyridine-2,6-diyl)dibenzoic acid CAS No. 1099-06-5

4,4'-(Pyridine-2,6-diyl)dibenzoic acid

Cat. No.: B578274
CAS No.: 1099-06-5
M. Wt: 319.316
InChI Key: QHYOMFCVEFEYPR-UHFFFAOYSA-N
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Description

4,4’-(Pyridine-2,6-diyl)dibenzoic acid is an efficient, inexpensive, and readily accessible monomer of the polybenzimidazole (PBI) copolymer . It contains a bipyridine unit .


Synthesis Analysis

This compound has been used to synthesize a series of novel non-planar PBI copolymers (BPY–PBI-x) by regulating the ratio with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions .


Molecular Structure Analysis

The molecular structure of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid is complex. It has been used as a linker to construct three-dimensional metal–organic frameworks (MOFs) .


Chemical Reactions Analysis

In the synthesis of non-planar PBI copolymers, the 4,4’-(Pyridine-2,6-diyl)dibenzoic acid plays a crucial role. The compound reacts with 2,6-pyridinedicarboxylic acid under microwave-assisted conditions to form the copolymers .

Scientific Research Applications

  • Polybenzimidazole Membranes in Fuel Cells : A study by Sun et al. (2016) found that 4,4′-[(4,4′-bipyridine)-2,6-diyl]dibenzoic acid, when used in polybenzimidazole (PBI) copolymers, exhibited superior solubility and high proton conductivity, making it a valuable component in high-temperature polymer electrolyte membrane fuel cells (HT-PEMFCs) (Sun et al., 2016).

  • Coordination Polymers for Sensing and Magnetic Properties : Yan et al. (2020) used 4,4′-(4-(3-carboxyphenyl) pyridine-2,6-diyl)dibenzoic acid in the synthesis of coordination polymers, demonstrating applications in luminescence sensing and magnetic properties (Yan et al., 2020).

  • Formation of N-Heterocyclic Biscarbene and Its Silver(I) Complex : Caballero et al. (2001) described the synthesis of 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene), a new multidentate N-heterocyclic biscarbene, and its silver(I) complex derivative, indicating its potential for complex formation in inorganic chemistry (Caballero et al., 2001).

  • Metal-Carboxylate Frameworks for Gas Adsorption : Wei et al. (2014) reported the creation of new metal-carboxylate frameworks using pyridyldicarboxylic acid derivatives, including 4,4'-(Pyridine-2,6-diyl)dibenzoic acid, for potential use in gas adsorption applications (Wei et al., 2014).

  • Polybenzimidazole Membranes for Fuel Cells : Fang et al. (2016) developed a novel pyridine-containing polybenzimidazole membrane using 4,4'-(pyridine-2,6-diylbis(oxy))dibenzoic acid. This membrane showed excellent thermal stability and high proton conductivity, making it suitable for high-temperature polymer electrolyte membrane fuel cells (Fang et al., 2016).

  • Schiff Base Synthesis and Metal Complexes : Kakanejadifard et al. (2013) synthesized a Schiff base from this compound, exploring its potential to form stable complexes with various metal ions, which has implications in coordination chemistry (Kakanejadifard et al., 2013).

  • Ligand Modification in Metal-Organic Frameworks : Zhang et al. (2016) used this compound in ligand modification for the synthesis of different two-dimensional metal-organic frameworks, demonstrating its role in the structural diversification of these frameworks (Zhang et al., 2016).

Mechanism of Action

Target of Action

It is known that this compound is used as a linker in the construction of metal-organic frameworks (mofs) . These MOFs can interact with various targets depending on their specific design and purpose.

Mode of Action

The mode of action of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid is primarily through its role as a linker in MOFs. It helps in the formation of a three-dimensional structure, wherein the layers formed by metal ions and carboxylate groups are separated by this organic ligand . The specific interactions with its targets would depend on the nature of the MOF and the target itself.

Biochemical Pathways

It’s known that mofs have been used in various applications, including catalysis, gas storage, and drug delivery . The impact on biochemical pathways would therefore depend on the specific application of the MOF.

Result of Action

The molecular and cellular effects of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid’s action would depend on the specific MOF and its application. For instance, MOFs used in drug delivery could result in the targeted release of therapeutic agents .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-(Pyridine-2,6-diyl)dibenzoic acid. For example, the stability of the MOFs could be affected by factors such as temperature and humidity . The efficacy of its action could also be influenced by the specific environment in which the MOF is applied.

Properties

IUPAC Name

4-[6-(4-carboxyphenyl)pyridin-2-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-18(22)14-8-4-12(5-9-14)16-2-1-3-17(20-16)13-6-10-15(11-7-13)19(23)24/h1-11H,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYOMFCVEFEYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10698194
Record name 4,4'-(Pyridine-2,6-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1099-06-5
Record name 4,4′-(2,6-Pyridinediyl)bis[benzoic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1099-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-(Pyridine-2,6-diyl)dibenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10698194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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